molecular formula C11H12FNO2 B6497957 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1341378-09-3

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No. B6497957
CAS RN: 1341378-09-3
M. Wt: 209.22 g/mol
InChI Key: GOWGUWMPNSKXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 2-fluoro-3-hydroxyazetidine, is a synthetic compound with a wide range of applications in the field of medicinal chemistry. 2-fluoro-3-hydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It has been widely used in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4).

Scientific Research Applications

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used as a building block in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4). It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters.

Mechanism of Action

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It is believed that the compound binds to the receptor or target protein and causes a conformational change that leads to the activation or inhibition of the target protein.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters. It is believed that these molecules can modulate the activity of the target proteins, leading to a variety of biochemical and physiological effects. For example, the inhibition of CNG channels by 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been shown to lead to a decrease in intracellular calcium levels, which can lead to a decrease in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has several advantages for use as a building block in drug synthesis. It is readily available and can be used in a variety of synthetic pathways. Furthermore, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, it is important to note that the compound is not water-soluble, which can limit its use in certain applications.

Future Directions

For the use of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine in medicinal chemistry research include the development of new drug candidates targeting G-protein coupled receptors, ion channels, and transporters. In addition, further research into the mechanism of action of the compound and its potential biochemical and physiological effects is needed. Furthermore, the development of new synthetic pathways using the compound is also of interest. Finally, the use of the compound in combination with other compounds to create novel drug candidates is an area of ongoing research.

Synthesis Methods

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine can be prepared from the reaction of 2-fluorophenylacetonitrile with 3-hydroxyazetidine in the presence of an acid catalyst. The reaction takes place at room temperature and yields the desired product in high yields. The reaction can be further optimized by varying the reaction conditions and the amount of catalyst used.

properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGUWMPNSKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

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